Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
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Overview
Description
Preparation Methods
The synthesis of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity, particularly in the field of medicinal chemistry . Its unique structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule . Additionally, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to different biological profiles of drug candidates . This interaction is influenced by the stereogenicity of the carbons and the spatial orientation of substituents .
Comparison with Similar Compounds
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activity and physicochemical properties . The unique aspects of this compound include its specific stereochemistry and the presence of methoxy groups, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
QYSRQLARIKSLLN-OCAPTIKFSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)CCO |
Canonical SMILES |
COC1CN(CC1OC)CCO |
Origin of Product |
United States |
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